molecular formula C10H12N2O3 B8354180 6-[1,3]Dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester

6-[1,3]Dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester

Cat. No. B8354180
M. Wt: 208.21 g/mol
InChI Key: FMEGKXSCKREDDJ-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

1 g of 6-[1,3]dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester (4.80 mmol) and 0.47 g of 2-aminoethanethiol (2.16 mmol) are mixed. The mixture is heated at 130° C. for 1 hour 30 minutes. The reaction mixture is taken up in chloroform, washed with water and then dried over magnesium sulfate. After filtration and evaporation of the solvent, the title product is isolated by chromatography on a silica column (eluent: chloroform/methanol; 98:2). 1.10 g of solid are recovered.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[O:15][CH2:14][CH2:13][O:12]2)[N:6]=1)=[NH:4].N[CH2:17][CH2:18][SH:19]>C(Cl)(Cl)Cl>[S:19]1[CH2:18][CH2:17][N:4]=[C:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[O:12][CH2:13][CH2:14][O:15]2)[N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=N)C1=NC(=CC=C1)C1OCCO1
Name
Quantity
0.47 g
Type
reactant
Smiles
NCCS
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
S1C(=NCC1)C1=NC(=CC=C1)C1OCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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